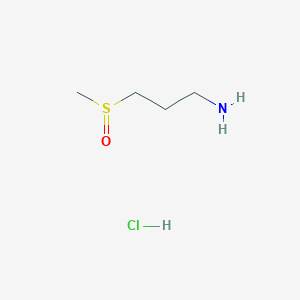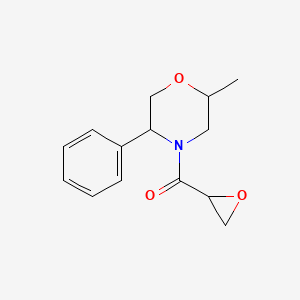
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone is a complex organic compound that features a morpholine ring substituted with a methyl group and a phenyl group, as well as an oxirane (epoxide) ring attached to a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the morpholine derivative reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Oxirane Ring: The oxirane ring can be formed by the reaction of an appropriate epoxide precursor, such as epichlorohydrin, with the morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol or the methanone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or secondary alcohols.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The morpholine ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
相似化合物的比较
Similar Compounds
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone: Unique due to the presence of both a morpholine ring and an oxirane ring.
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)propanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a morpholine ring and an oxirane ring allows for a wide range of chemical modifications and applications.
属性
IUPAC Name |
(2-methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-7-15(14(16)13-9-18-13)12(8-17-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHKMKKDMTKDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2358927.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)
![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2358931.png)
![4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2358933.png)
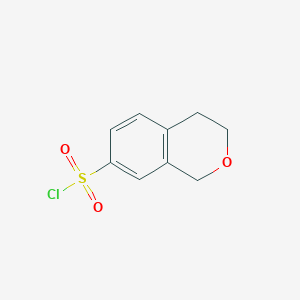
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)
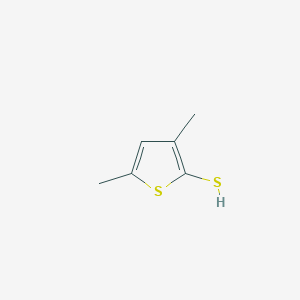
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2358941.png)
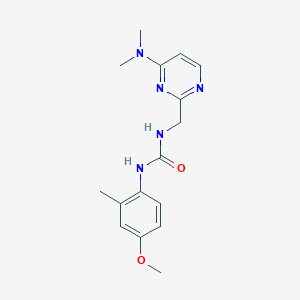
![[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2358945.png)
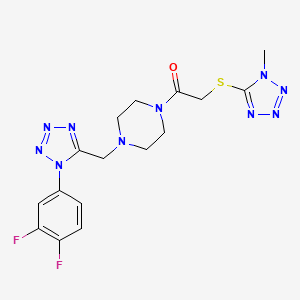
![N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2358948.png)
